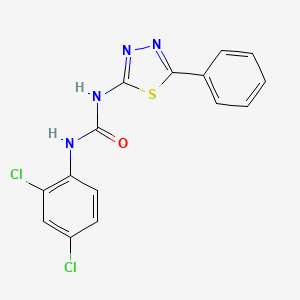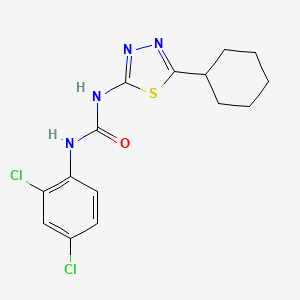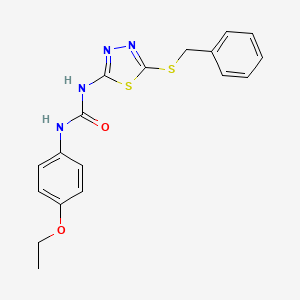![molecular formula C17H16N4O2S2 B3672315 3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA](/img/structure/B3672315.png)
3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA
描述
3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
作用机制
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown a broad range of therapeutic activities . They are known to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna replication processes . This interaction can lead to the inhibition of cell replication, which is a common mechanism of action for many anticancer and antibacterial agents .
Biochemical Pathways
Given its potential anticancer and antibacterial activities, it can be inferred that it may affect pathways related to cell proliferation and dna replication .
Pharmacokinetics
The in vitro cytotoxicity effects of similar compounds have been evaluated against different human cancer cells , suggesting that these compounds can be absorbed and distributed in the body to exert their effects.
Result of Action
Similar compounds have shown significant prevention of the proliferation of tested cancer cells . Some derivatives have shown promising activities, especially against HeLa cancer cells .
Action Environment
The efficacy of similar compounds can vary depending on the specific cancer cell lines they are tested against .
生化分析
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to significantly prevent the proliferation of tested cancer cells . The compound’s interaction with these biomolecules is likely due to its structural similarity to sorafenib, a known kinase inhibitor .
Cellular Effects
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea has shown to have significant effects on various types of cells and cellular processes. It influences cell function by preventing the proliferation of cancer cells
Molecular Mechanism
The molecular mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking studies have confirmed the binding of the compound to the active site of VEGFR-2 .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Dosage Effects in Animal Models
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Metabolic Pathways
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Transport and Distribution
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Subcellular Localization
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA typically involves the reaction of 2-amino-5-benzylthio-1,3,4-thiadiazole with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various derivatives with different functional groups .
科学研究应用
3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA has several scientific research applications:
相似化合物的比较
Similar Compounds
2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE: This compound shares the thiadiazole core and benzylsulfanyl group but lacks the methoxyphenyl urea moiety.
4-{(E)-[({[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: This compound has a similar structure but includes an acetate group instead of the urea moiety.
Uniqueness
The uniqueness of 3-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-METHOXYPHENYL)UREA lies in its combination of the benzylsulfanyl and methoxyphenyl urea groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-14-10-6-5-9-13(14)18-15(22)19-16-20-21-17(25-16)24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCFZRBVFVTPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B3672233.png)

![N-[4-(dimethylamino)naphthalen-1-yl]-3,5-dimethoxybenzamide](/img/structure/B3672266.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672269.png)
![(4E)-4-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3672275.png)
![5-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3672279.png)
![1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3672280.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3672286.png)

![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B3672301.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3672308.png)
![1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B3672317.png)
![1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B3672325.png)

